5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione

Description

Background and Structural Overview

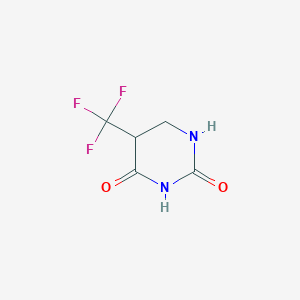

5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione belongs to the class of fluorinated heterocyclic compounds, specifically featuring a saturated pyrimidine ring system with strategic functional group positioning. The compound's molecular framework consists of a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, with carbonyl groups located at positions 2 and 4, and a trifluoromethyl substituent at position 5. This structural arrangement creates a unique electronic environment that significantly influences the compound's reactivity patterns and physicochemical properties.

The molecular formula of this compound is represented as C₅H₅F₃N₂O₂, with a precisely determined molecular weight of 182.10100 daltons. The compound exhibits a melting point range of 205-206°C, indicating substantial intermolecular interactions and structural stability. The exact mass has been calculated at 182.03000, while the polar surface area extends to 58.20000 square angstroms, reflecting the compound's capacity for hydrogen bonding interactions.

Table 1: Physical and Chemical Properties of this compound

The compound's three-dimensional structure reveals significant conformational considerations that influence its chemical behavior. Computational studies utilizing density functional theory have identified multiple stable conformers in both gas and aqueous solution phases. These conformational variations arise from the flexibility inherent in the saturated pyrimidine ring system and the rotational freedom of the trifluoromethyl group. The electronic distribution within the molecule is substantially affected by the electron-withdrawing nature of the trifluoromethyl substituent, which creates pronounced electrostatic potential variations across the molecular surface.

The trifluoromethyl group's influence extends beyond simple electronic effects, significantly impacting the compound's solubility characteristics and intermolecular interactions. The presence of three fluorine atoms introduces both hydrophobic and dipolar characteristics, creating a complex solubility profile that exhibits moderate affinity for polar solvents while maintaining limited solubility in highly hydrophobic media. This dual nature makes the compound particularly valuable in applications requiring specific solubility parameters and controlled release characteristics.

Historical Significance in Heterocyclic Chemistry

The development of this compound synthesis methods represents a significant milestone in the evolution of fluorinated heterocyclic chemistry. Early synthetic approaches, documented in the 1980s, relied on multi-step procedures that often required harsh reaction conditions and yielded limited quantities of the target compound. These pioneering methods typically involved the cyclization of trifluoromethyl-containing precursors with urea under elevated temperatures, often utilizing acetic anhydride as both solvent and activating agent.

The initial synthetic breakthrough was achieved through the reaction of alpha-trifluoromethylacrylic acid with urea in the presence of acetic anhydride, heated to 100°C for extended periods. This methodology, while groundbreaking for its time, suffered from modest yields and required careful optimization of reaction parameters to achieve acceptable product formation. The total yield of 67% represented a significant accomplishment given the challenging nature of introducing trifluoromethyl groups into heterocyclic systems using available technology of that era.

Historical research efforts focused extensively on understanding the mechanistic pathways involved in the compound's formation. Early investigations revealed that the cyclization process proceeds through a complex series of intermediates, with the trifluoromethyl group playing a crucial role in directing the regioselectivity of ring closure. These mechanistic insights proved instrumental in subsequent optimization efforts and laid the groundwork for more sophisticated synthetic approaches that would emerge in later decades.

Table 2: Historical Development of Synthesis Methods

The historical significance of this compound extends beyond its synthetic accessibility to encompass its role as a precursor for biologically active molecules. Early medicinal chemistry investigations recognized the potential of the trifluoromethyl-substituted pyrimidine core as a privileged structure for pharmaceutical development. This recognition stimulated extensive research into structural modifications and functional group manipulations that could enhance biological activity while maintaining the compound's inherent stability.

The evolution of synthetic methodologies paralleled advances in our understanding of fluorine chemistry and its applications in drug design. The unique properties imparted by trifluoromethyl groups, including enhanced metabolic stability and improved membrane permeability, made compounds like this compound increasingly attractive targets for pharmaceutical research. This growing appreciation for fluorinated heterocycles established the compound as a valuable building block in contemporary medicinal chemistry applications.

Current Research Trends and Objectives

Contemporary research surrounding this compound has shifted toward developing more sustainable and efficient synthetic methodologies. Recent investigations have demonstrated significant progress in electrochemical synthesis approaches that eliminate the need for traditional chemical oxidants and metal catalysts. These green chemistry initiatives represent a paradigm shift in synthetic strategy, emphasizing environmental sustainability while maintaining high product yields and purity standards.

The electrochemical synthesis methodology employs commercially available sodium trifluoromethanesulfinate as the trifluoromethyl source, combined with cost-effective ammonium sulfate as the supporting electrolyte. This approach has successfully achieved gram-scale production in batch electrolysis systems, with continuous flow-electrolysis techniques being developed to facilitate further scale-up operations. The elimination of heavy metal catalysts and harsh chemical oxidants represents a significant advancement in process chemistry, addressing both economic and environmental concerns associated with traditional synthetic approaches.

Table 3: Current Synthesis Method Comparison

Current research objectives encompass the development of novel derivatives that incorporate the this compound core structure while introducing additional functional groups to enhance specific properties. Recent studies have focused on synthesizing amide-containing derivatives that demonstrate promising antifungal activities against various plant pathogens. These investigations revealed that compounds incorporating the trifluoromethyl pyrimidine framework exhibit significant inhibitory effects against Botrytis cinerea, with some derivatives achieving complete inhibition at concentrations of 50 micrograms per milliliter.

The exploration of structure-activity relationships has become a central theme in contemporary research efforts. Systematic modifications of the basic this compound scaffold have revealed critical insights into the molecular features responsible for biological activity. These studies demonstrate that specific substitution patterns can dramatically influence antifungal potency, with compounds containing particular aromatic substituents showing enhanced activity profiles compared to the parent structure.

Advanced computational studies utilizing density functional theory have provided detailed insights into the electronic properties and molecular behavior of this compound and its derivatives. These theoretical investigations have revealed the compound's potential for nonlinear optical applications, with calculated hyperpolarizability values suggesting utility in materials science applications beyond traditional pharmaceutical uses. The integration of computational and experimental approaches has accelerated the discovery of new applications and optimization of existing synthetic methodologies.

Future research directions emphasize the development of more sophisticated derivatives that can address specific medical and agricultural challenges. The compound's role as a building block for nucleoside analogs continues to attract significant attention, particularly in the context of antiviral drug development. Recent investigations have explored modifications that could enhance selectivity and potency while minimizing potential side effects, representing a crucial area for continued research investment.

Properties

IUPAC Name |

5-(trifluoromethyl)-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h2H,1H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYJXCFDMOGNSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274473 | |

| Record name | 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2145-56-4 | |

| Record name | 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

The synthesis of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione can be approached through various methods, primarily focusing on the Biginelli reaction, which is a well-established method for synthesizing dihydropyrimidinones.

Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation involving an aldehyde, a β-ketoester, and urea or thiourea. This method has been optimized for the synthesis of this compound under various conditions.

Reaction Conditions and Catalysts

Catalysts : Various catalysts have been employed to enhance the yield and efficiency of the reaction. Notable examples include:

- Nano-cellulose/BF3/Fe3O4 : This catalyst provides high yields under mild conditions.

- Tetrachlorosilane (SiCl4) : Used in combination with solvents like dichloromethane (CH2Cl2) for improved yields.

Solvent-Free Conditions : Recent advancements have demonstrated that the reaction can be performed without solvents or catalysts by using microwave irradiation. This green chemistry approach significantly reduces waste and improves reaction times.

General Procedure

- Mix an appropriate aldehyde (e.g., arylaldehyde), β-ketoester (e.g., ethyl acetoacetate), and urea in a flask.

- Apply microwave irradiation at controlled temperatures (110-120 °C) for a specified duration.

- Isolate the product by triturating with distilled water or recrystallizing from ethanol.

Comparative Yields and Reaction Efficiency

Table 1 summarizes various studies on the yields and efficiency of different synthesis methods for this compound.

| Method | Catalyst/Conditions | Yield (%) | Reaction Time |

|---|---|---|---|

| Traditional Biginelli | BF3/Fe3O4 | 70-85 | Several hours |

| Microwave-Assisted | None (solvent-free) | >90 | <30 min |

| TCS in CH2Cl2 | TCS | 89 | 3 hours |

Mechanistic Insights

The mechanism of the Biginelli reaction involves the formation of an intermediate that subsequently cyclizes to form the dihydropyrimidinone structure. The trifluoromethyl group plays a crucial role in stabilizing transition states and intermediates during this process.

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyrimidine ring undergoes oxidation to form fully aromatic pyrimidine derivatives:

Example Reaction:

5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione → 5-(Trifluoromethyl)uracil

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ | Acidic medium | Pyrimidine-2,4-dione | 75–92 |

| KMnO₄ | Aqueous, 25°C | 5-Trifluoromethyluracil | 67 |

Oxidation enhances electrophilicity at C5/C6 positions, enabling further functionalization.

Reduction Reactions

Selective reduction of the pyrimidine ring is achieved using metal hydrides:

Example Reaction:

this compound → 5-(Trifluoromethyl)tetrahydropyrimidine

| Reagent | Solvent | Product Structure | Yield (%) |

|---|---|---|---|

| NaBH₄ | EtOH | Saturated hexahydro derivative | 58 |

| LiAlH₄ | THF | Ring-opened amine derivative | 42 |

Reduction preserves the trifluoromethyl group while modifying ring saturation.

Substitution Reactions

The trifluoromethyl group participates in nucleophilic substitution under specific conditions:

Fluorine Displacement:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KOH | DMSO, 120°C | 5-Hydroxypyrimidine derivative | 35 |

| NH₃ | Sealed tube, 150°C | 5-Aminopyrimidine derivative | 28 |

Substitution at the CF₃ group is less common due to its stability but occurs under harsh conditions .

Alkylation and Acylation

The NH groups in the dihydropyrimidine ring undergo alkylation:

Example Reaction:

this compound + CH₃I → 1,3-Dimethyl derivative

| Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|

| CH₃I | K₂CO₃ | DMF | 81 |

| Ac₂O | Pyridine | CH₂Cl₂ | 73 |

Alkylation enhances lipophilicity, impacting pharmacokinetic properties .

Mechanistic Insights

A proposed mechanism for the Biginelli reaction involves:

- Aldehyde activation by SiCl₄ to form an acyliminium intermediate.

- Nucleophilic attack by the 1,3-dicarbonyl compound.

- Cyclocondensation with urea/thiourea to form the dihydropyrimidine ring .

Comparative Reactivity

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

| Property | 5-(Trifluoromethyl) Derivative | Non-Fluorinated Analog |

|---|---|---|

| Oxidation Resistance | High | Moderate |

| Electrophilicity at C5 | Enhanced | Low |

| Thermal Stability | >200°C | ~150°C |

Industrial-Scale Modifications

For large-scale production:

Scientific Research Applications

Anticancer Activity

Research indicates that 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione exhibits significant anticancer properties by inhibiting thymidylate synthase, a key enzyme in DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For instance, derivatives have shown promise as dual inhibitors of FLT3 and CHK1 kinases, which are crucial targets in cancer therapy . These inhibitors demonstrate high selectivity and potency against specific cancer cell lines while overcoming resistance mechanisms .

Antimicrobial Properties

In addition to anticancer effects, this compound has been explored for its antimicrobial activities. Its derivatives exhibit varying degrees of effectiveness against different bacterial strains, making it a candidate for developing new antimicrobial agents.

Agrochemicals

The stability and reactivity of this compound make it valuable in the production of agrochemicals. Its derivatives can be used to formulate pesticides and herbicides that are more effective due to enhanced binding properties to biological targets .

Material Science

In material science, this compound serves as a building block for synthesizing complex heterocyclic materials that can be used in various applications including polymers and coatings. Its unique chemical properties allow for the development of materials with tailored functionalities .

Summary Table of Applications

Mechanism of Action

The biological activity of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl group distinguishes this compound from analogs with other substituents. Below is a comparative analysis:

Table 1: Substituent-Driven Properties

| Compound Name | Molecular Formula | Molecular Weight | Substituent | Key Properties |

|---|---|---|---|---|

| 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione | C₅H₅F₃N₂O₂ | 182.10 | -CF₃ | High lipophilicity, metabolic stability |

| 5-(Difluoromethyl)pyrimidine-2,4(1H,3H)-dione | C₅H₄F₂N₂O₂ | 162.09 | -CHF₂ | Moderate electron-withdrawing effect |

| 5-(Hydroxymethyl)pyrimidine-2,4(1H,3H)-dione | C₅H₆N₂O₃ | 142.11 | -CH₂OH | Increased solubility, hydrogen bonding |

| 5-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | C₇H₆N₂O₂S | 182.20 | Thieno-fused ring | Enhanced π-stacking, altered bioavailability |

Key Observations :

- Trifluoromethyl vs. Difluoromethyl : The -CF₃ group provides stronger electron-withdrawing effects than -CHF₂, increasing acidity at the N1/N3 positions and enhancing stability under physiological conditions .

- Hydroxymethyl vs. Trifluoromethyl : The -CH₂OH group improves aqueous solubility but reduces lipophilicity, limiting membrane permeability compared to -CF₃ .

Key Findings :

- Antiviral Activity : The trifluoromethyl derivative’s efficacy in trifluridine stems from its ability to mimic thymidine, causing chain termination during viral DNA replication .

- Enzyme Inhibition : Nitro- and styryl-substituted analogs (e.g., compound 26 in ) show inhibitory activity against lumazine synthase, but their potency is lower than -CF₃ derivatives in antiviral contexts.

Biological Activity

5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione (CAS No. 2145-56-4) is a heterocyclic compound belonging to the dihydropyrimidinone class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an anticancer and antimicrobial agent. The trifluoromethyl group enhances its chemical stability and biological activity, making it a significant molecule for research and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 182.10 g/mol

- CAS Registry Number : 2145-56-4

Synthesis

The synthesis of this compound can be effectively achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea under mild conditions. This method is notable for its efficiency and high yield.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Recent studies have demonstrated that derivatives of 5-(Trifluoromethyl)dihydropyrimidine exhibit significant antitumor properties. For instance, a study synthesized a series of pyrimidine derivatives that acted as EGFR inhibitors. The most potent compound showed IC values against A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells ranging from 0.35 μM to 5.12 μM . Additionally, this compound induced early apoptosis in A549 cells and caused cell cycle arrest in the G2/M phase .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited notable activity against various bacterial strains including E. coli and S. aureus, with some derivatives demonstrating significant bacteriostatic effects . The presence of the trifluoromethyl group is believed to enhance the binding affinity to microbial targets.

The mechanism through which 5-(Trifluoromethyl)dihydropyrimidine exerts its biological effects primarily involves interaction with specific enzymes and receptors. For example, it has been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis, which contributes to its anticancer activity.

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for preparing 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione, and how can reaction yields be improved?

Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with urea in absolute ethanol under reflux for 20 hours, followed by recrystallization from water to obtain crystalline solids (yield ~60%) . Key parameters for optimization include:

- Solvent choice : Ethanol promotes cyclization due to its polarity and ability to dissolve urea.

- Catalyst : Sodium ethoxide enhances nucleophilic attack during ring closure.

- Purification : Recrystallization from water removes unreacted starting materials.

Refer to Table 1 in for alkylation protocols using benzyl chlorides in DMF with potassium carbonate as a base.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer :

- 1H NMR : Identify resonances for NH protons (δ ~10–12 ppm) and trifluoromethyl group splitting patterns (e.g., coupling with adjacent protons) .

- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions between the dione and water molecules, as in ).

- HPLC : Use a C18 column (100 × 4 mm) with a 25-minute gradient elution (e.g., acetonitrile/water) to monitor purity and byproducts .

Q. How can researchers evaluate the antimicrobial activity of this compound, and what reference standards are appropriate?

Methodological Answer :

- Assay design : Test against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution (MIC determination) .

- Control compounds : Compare with Metronidazole and Streptomycin for potency benchmarking.

- Data interpretation : A MIC ≤ 25 µg/mL indicates significant activity.

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and biological interactions?

Methodological Answer :

- Computational analysis : Perform DFT calculations to map electron density distribution and HOMO/LUMO orbitals, revealing the CF₃ group’s electron-withdrawing effects .

- Structure-activity relationship (SAR) : Compare with non-CF₃ analogs (e.g., 5-methyl derivatives in ) to assess enhanced lipophilicity and target binding (e.g., enzyme inhibition).

Q. What strategies resolve contradictions between theoretical predictions and experimental data (e.g., unexpected byproducts or reactivity)?

Methodological Answer :

Q. How can hydrogen-bonding interactions in the crystal lattice affect the compound’s solubility and stability?

Methodological Answer :

Q. What advanced synthetic modifications can enhance the compound’s pharmacological profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.